4-Phenyl-3-(propan-2-YL)azetidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-phenyl-3-propan-2-ylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-8(2)10-11(13-12(10)14)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3,(H,13,14) |
InChI Key |
GQTORZMWGKYNGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenyl 3 Propan 2 Yl Azetidin 2 One and Substituted Azetidin 2 Ones
Staudinger Ketene-Imine Cycloaddition Reactions
First discovered by Hermann Staudinger in 1907, the formal [2+2] cycloaddition of a ketene (B1206846) with an imine remains one of the most versatile and widely utilized methods for constructing the azetidin-2-one (B1220530) ring. mdpi.combepls.comresearchgate.netwikipedia.org This reaction is prized for its convergence, bringing together two distinct fragments to rapidly build molecular complexity. The core mechanism involves the nucleophilic attack of the imine's nitrogen atom on the ketene's central carbonyl carbon. wikipedia.org This initial step forms a zwitterionic intermediate, which then undergoes a conrotatory electrocyclic ring closure to yield the final four-membered β-lactam product. mdpi.comresearchgate.net The stereochemical outcome of the reaction, yielding either cis or trans isomers, is determined during this ring-closing step. organic-chemistry.org
To synthesize the target compound, 4-Phenyl-3-(propan-2-YL)azetidin-2-one , this reaction would involve the cycloaddition of a ketene bearing an isopropyl group with an imine derived from benzaldehyde (B42025).
The [2+2] cycloaddition to form azetidin-2-ones can be initiated under various conditions, with thermal methods being the most traditional.
Thermal Conditions : These reactions are often carried out by heating the reactants in a suitable solvent, such as toluene (B28343), under reflux. mdpi.com The heat provides the necessary energy to overcome the activation barrier for the cycloaddition. Many syntheses of substituted azetidin-2-ones proceed efficiently at room temperature or with gentle heating once the reactive ketene intermediate is formed. nih.govnih.gov
Photochemical Conditions : While direct photochemical [2+2] cycloadditions between imines and alkenes (aza Paternò–Büchi reactions) are known for synthesizing the related azetidine (B1206935) framework, the Staudinger reaction itself is typically not a photochemical process. researchgate.netnih.gov However, photochemical methods can be employed to generate the requisite ketene precursor. organic-chemistry.org A key example is the light-induced Wolff-Rearrangement of α-diazoketones, which expels nitrogen gas to form a highly reactive ketene that can be trapped in situ by an imine to furnish the β-lactam ring. wikipedia.orgorganic-chemistry.org This allows the reaction to proceed under mild, light-induced conditions.
| Condition Type | Method | Description |
| Thermal | Direct Heating | The reaction mixture, containing the imine and the ketene precursor, is heated (refluxed) in a solvent like toluene or dichloromethane (B109758) to facilitate the cycloaddition. mdpi.com |
| Photochemical | Wolff-Rearrangement | An α-diazoketone is irradiated with light to generate a ketene, which then reacts with an imine in a subsequent thermal Staudinger cycloaddition. wikipedia.orgorganic-chemistry.org |
Due to the high reactivity and tendency of most ketenes to polymerize, they are almost always generated in situ for the Staudinger reaction. mdpi.comorganic-chemistry.org A variety of precursors can be used, with acid chlorides being the most common and practical choice. mdpi.comresearchgate.net
Acid Chlorides : The standard method for generating a ketene is the dehydrohalogenation of an appropriate acid chloride using a tertiary amine base, such as triethylamine (Et₃N). mdpi.comderpharmachemica.comresearchgate.net The base abstracts an alpha-proton from the acid chloride, leading to the elimination of hydrogen chloride and the formation of the ketene. This ketene is immediately trapped by the imine present in the reaction mixture. mdpi.comresearchgate.net For the synthesis of this compound, the necessary precursor would be 3-methylbutanoyl chloride .
Other Precursors : While acid chlorides are prevalent, other molecules can also serve as sources for ketenes. These include:
Carboxylic Acids : Can be converted into ketenes using activating agents.
Diazo Compounds : As mentioned, α-diazoketones can yield ketenes via the Wolff-Rearrangement. mdpi.comorganic-chemistry.org
Ketene Acetals : Masked ketenes, such as trimethylsilyl (B98337) (TMS) ketene acetals, can be used under specific conditions. researchgate.net
The choice of precursor often depends on the desired substitution pattern of the final azetidin-2-one and the availability of the starting materials. mdpi.com
The Staudinger cycloaddition is renowned for its broad scope. A wide variety of substituents are tolerated on both the imine and the ketene components, allowing for the synthesis of a diverse library of β-lactam derivatives. mdpi.com The reaction can be used to prepare 3-alkyl, 3-aryl, 3-alkoxy, and 3-amido-2-azetidinones, among others. mdpi.com
However, the reaction is not without its limitations:
Stereoselectivity : Control over the relative stereochemistry (cis vs. trans) can be challenging and is highly dependent on the substituents of both the ketene and the imine, as well as the reaction conditions. researchgate.netorganic-chemistry.org Electron-donating groups on the ketene tend to favor the formation of cis-β-lactams, while electron-withdrawing groups favor the trans isomers. organic-chemistry.org
Ketene Instability : The ketene intermediates are prone to dimerization or polymerization, which can lead to lower yields and the formation of side products. organic-chemistry.org This necessitates their in situ generation and rapid trapping.
Substrate Reactivity : Highly sterically hindered imines or ketenes may react slowly or not at all. Furthermore, certain functional groups on the reactants may not be compatible with the reaction conditions.
Cyclization Approaches to Azetidin-2-ones
An alternative to building the azetidin-2-one ring via cycloaddition is to construct it through an intramolecular ring-closing reaction. These methods start with an open-chain precursor that already contains most of the atoms of the final ring and form one of the four bonds in the final step.
One of the most direct cyclization methods involves the dehydration of β-amino acids or the corresponding β-amino esters. mdpi.com In this approach, a linear molecule containing a carboxylic acid (or ester) and an amine separated by two carbon atoms is induced to form an amide bond, creating the cyclic azetidin-2-one structure.
The synthesis of this compound via this route would require the precursor 3-amino-2-isopropyl-3-phenylpropanoic acid . The cyclization is typically not spontaneous and requires the use of specific dehydrating or activating agents to facilitate the formation of the strained four-membered ring.
Beyond the cyclization of β-amino acids, several other intramolecular strategies have been developed. These methods offer alternative pathways to the azetidinone core by forming different bonds of the ring in the final step (e.g., N1-C2, N1-C4, or C3-C4 bond formation). researchgate.net
Key strategies include:
Nucleophilic Substitution : A common approach involves the intramolecular nucleophilic substitution of a leaving group. For example, a β-halo amide can undergo cyclization where the amide nitrogen displaces a halide on the β-carbon to form the N1-C4 bond. u-tokyo.ac.jp
Ring Contraction/Expansion : Less common but effective methods can involve the photochemical ring contraction of larger heterocyclic systems or the expansion of smaller rings like aziridines to form the azetidine framework. nih.gov
Metal-Catalyzed Amination : Palladium-catalyzed intramolecular amination of C-H bonds has been used to synthesize azetidine rings from suitable picolinamide-protected amine substrates. organic-chemistry.org
These varied strategies provide a robust toolkit for chemists to synthesize specifically tailored azetidin-2-one compounds, complementing the powerful Staudinger cycloaddition reaction.
Microwave-Assisted Synthesis of Azetidin-2-ones
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including azetidin-2-ones. rasayanjournal.co.in This method offers significant advantages over conventional heating, such as dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. ufms.brderpharmachemica.com The application of microwave irradiation facilitates the key cyclization step, typically the reaction between an imine (Schiff base) and a ketene precursor, such as an acyl chloride, in the presence of a base. derpharmachemica.com
The synthesis generally involves the condensation of an appropriate Schiff base with chloroacetyl chloride in a suitable solvent like dimethylformamide (DMF) or under solvent-free conditions. derpharmachemica.comsciforum.net The reaction mixture is then subjected to microwave irradiation for a short period, typically ranging from 3 to 5 minutes, to induce the [2+2] cycloaddition that forms the β-lactam ring. derpharmachemica.comsciforum.net The use of a base, such as triethylamine, is crucial to neutralize the hydrogen chloride generated during the reaction. derpharmachemica.comresearchgate.net
Several studies have demonstrated the versatility of this approach for creating a library of substituted azetidin-2-ones. For instance, various N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives have been synthesized in good yields (81-96%) within 3-4 minutes using microwave irradiation at 700 W. sciforum.netmdpi.com Similarly, other researchers have reported the synthesis of diverse 2-azetidinone derivatives from halogenohydroxy substituted imines using 2-methoxyethanol (B45455) as an efficient reaction medium under microwave conditions. ufms.brresearchgate.net
| Reactants | Conditions | Product | Yield (%) | Reference |
| Schiff bases and chloroacetyl chloride | Microwave (700 W), DMF, triethylamine, 3-4 min | N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl) acetamides | 81-96 | sciforum.netmdpi.com |
| Halogenohydroxy substituted imines and chloroacetyl chloride | Microwave, 2-methoxyethanol | Substituted 2-azetidinone derivatives | High | ufms.brresearchgate.net |
| 2(α-Phenyl acetyl) benzohydrazide (B10538) derived Schiff bases and monochloroacetyl chloride | Microwave, DMF, triethylamine, 3-4 min | Substituted 2-azetidinone derivatives | 60-80 | derpharmachemica.com |
| Schiff bases from 2-amino-1,8-naphthyridine and chloroacetyl chloride | Microwave, THF, mild base | 4-substituted-chloro-1-(1,8-naphthyridin-7-yl)azetidin-2-ones | Not specified | rasayanjournal.co.in |
Ring Expansion Strategies for Azetidin-2-ones
While ring expansion is a common strategy in heterocyclic chemistry, its application for the direct synthesis of azetidin-2-ones is less prevalent than their use as substrates for ring expansion to form larger heterocycles like oxazinanones or pyrrolidines. imperial.ac.ukresearchgate.net However, the reverse—the expansion of a three-membered ring to a four-membered azetidine ring—is a viable and important synthetic route. This approach typically involves the homologation of aziridine (B145994) derivatives.
Synthesis from Aziridine Derivatives
The synthesis of azetidines and their derivatives, including azetidin-2-ones, can be achieved through the ring expansion of three-membered aziridine precursors. magtech.com.cn This one-carbon homologation strategy represents a powerful method for constructing the strained four-membered ring from more readily accessible starting materials. chemrxiv.org
One notable approach involves a biocatalytic ufms.brderpharmachemica.com-Stevens rearrangement. An engineered variant of cytochrome P450 can catalyze the one-carbon ring expansion of aziridines to azetidines with high enantioselectivity (99:1 er). chemrxiv.org While this method directly produces azetidines, these can be subsequently oxidized to the corresponding azetidin-2-ones.
Another strategy involves the thermal isomerization of functionalized aziridines. For example, alkyl 2-(bromomethyl)aziridine-2-carboxylates, which are the kinetically favored products from the cyclization of alkyl 2-(bromomethyl)acrylates, can be transformed into 3-bromoazetidine-3-carboxylic acid derivatives upon heating. semanticscholar.org This provides a functionalized azetidine core that can be further manipulated to yield various substituted azetidin-2-ones. The key to this transformation is the inherent ring strain of the aziridine, which facilitates the ring-opening and subsequent ring-closing to form the more thermodynamically stable, though still strained, azetidine ring. semanticscholar.org
Catalytic Approaches in Azetidin-2-one Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of azetidin-2-ones has significantly benefited from the development of various catalytic methods, including those mediated by transition metals and organocatalysts.
Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds. In the context of azetidinone synthesis, palladium catalysts have been employed in carbonylation/cycloaddition processes. researchgate.net Efficient methods have been described for the conversion of a wide variety of alkenes and imines into variously substituted monocyclic and spirocyclic β-lactams in the presence of carbon monoxide. researchgate.net These reactions often proceed with high yields, complete regioselectivity, and moderate to excellent diastereoselectivity, typically favoring the cis isomer. researchgate.net
Furthermore, palladium-catalyzed reactions have been developed for the functionalization of pre-existing azetidine rings, which can be precursors to azetidin-2-ones. For example, site-selective palladium-catalyzed C-H arylation has been used to introduce aryl groups onto the azetidine scaffold. nih.gov While not a direct ring-forming reaction, such post-synthetic modifications are crucial for creating diverse libraries of substituted azetidin-2-ones. In some palladium-catalyzed reactions involving triterpenoid (B12794562) picolinamides, an intramolecular C-N bond formation can lead to the creation of an azetidine ring as a side product, particularly when using iodoarenes with electron-withdrawing groups. nih.gov
Beyond palladium, other metals have been utilized in the synthesis of azetidin-2-ones. The Reformatsky reaction, which traditionally uses zinc, has been adapted for β-lactam synthesis. The reaction of imines with ethyl bromoacetates or chloroacetates in the presence of zinc dust can yield 3-unsubstituted and 3-methyl substituted azetidin-2-ones. mdpi.com
Organocatalysis, which uses small organic molecules to catalyze reactions, has also been applied to the synthesis of azetidine derivatives. For instance, bifunctional cinchona-type catalysts have been used in the asymmetric [2+2] annulation of ketimines with allenoates to produce enantioenriched spiro-azetidine oxindoles. researchgate.net These chiral azetidines can then be converted to the corresponding azetidin-2-ones. The use of pyrrolidinyl tetrazole catalysts has been shown to be effective in the enantioselective conjugate addition of malonates to enones, a reaction that can be a key step in multi-step syntheses of functionalized azetidine scaffolds. researchgate.net
One-Pot Synthetic Protocols for Azetidin-2-ones
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. semanticscholar.org Several one-pot protocols have been developed for the synthesis of azetidin-2-one and related heterocyclic frameworks.
A notable example is the Staudinger synthesis, the cycloaddition of a ketene and an imine, which can be performed in a one-pot fashion. mdpi.com The ketene is typically generated in situ from an acyl chloride and a tertiary amine base. mdpi.com This approach has been widely used to prepare a vast array of substituted β-lactams.
More complex one-pot procedures have also been reported. For instance, an efficient one-pot synthesis of 4-amino-3,4-dihydroquinolin-2-ones involves a key step of in situ β-lactam ring opening of a 3-(2-nitrophenyl)-1,4-disubstituted azetidin-2-one intermediate. researchgate.net While the final product is not an azetidinone, this demonstrates the utility of one-pot sequences involving β-lactam intermediates. Another relevant example is the Sn(II)-catalyzed tandem cyclization of aromatic aldehydes with ethyl cyanoacetate, which provides a straightforward, one-pot route to 3-substituted azetidine-2,4-diones through a sequence of Knoevenagel condensation, hydration, and C-N cyclization. rsc.org These examples highlight the potential for developing efficient one-pot methodologies for the direct synthesis of complex azetidin-2-ones.
Stereochemical Aspects in the Synthesis and Structure of 4 Phenyl 3 Propan 2 Yl Azetidin 2 One Analogues
Diastereoselectivity in Azetidin-2-one (B1220530) Formation
The formation of the azetidin-2-one ring, most notably through the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine, is a powerful method that creates up to two chiral centers simultaneously. researchgate.net The diastereoselectivity of this reaction, which determines the relative configuration (cis or trans) of the substituents at C3 and C4, is a critical aspect.
The mechanism of the Staudinger synthesis is generally accepted to be a two-step process involving the nucleophilic addition of the imine nitrogen to the ketene, forming a zwitterionic intermediate. researchgate.net The subsequent conrotatory electrocyclization of this intermediate establishes the four-membered ring. researchgate.net The stereochemical outcome is largely determined during this ring-closing step.
Research has shown that high diastereoselectivity can be achieved. For instance, the Staudinger cyclocondensation between acetoxyketene and specific epoxyimines has been shown to be highly diastereoselective, yielding cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones. nih.gov Similarly, reacting chiral imines with phthalimidoacetyl chloride can predominantly form 3,4-trans-disubstituted β-lactams, although the control of absolute configuration can sometimes be low. mdpi.com In other cases, exclusive formation of the cis-isomer has been observed, such as in the synthesis of 4-(1,3-dioxolan-4-yl)azetidin-2-ones. mdpi.com The substituents on both the ketene and the imine play a crucial role in directing the stereochemical course of the reaction. researchgate.net
Enantioselective Synthesis of Chiral Azetidin-2-ones
Producing enantiomerically pure azetidin-2-ones is of paramount importance, particularly for pharmaceutical applications. The synthesis of these chiral molecules has historically relied on inducing diastereoselectivity from existing chirality in a substrate or by using a stoichiometric chiral auxiliary. acs.org However, catalytic enantioselective methods are increasingly favored. nih.govacs.orgnih.gov
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. This approach has been successfully applied to the synthesis of chiral azetidin-2-ones.
One notable example involves the use of (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.org Other auxiliaries, such as 1-aminoindane (IND-NH₂) and 1,2,3,4-tetrahydro-1-naphthylamine (THN-NH₂), have been employed in the synthesis of 3-benzyl-β-lactams, achieving complete trans-diastereoselectivity and moderate control over the absolute configuration. mdpi.com A camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime has also been used for the asymmetric synthesis of L-azetidine-2-carboxylic acid and its 3-substituted analogues, including those with phenyl, naphthyl, and isopropyl groups. nih.gov
Table 1: Examples of Chiral Auxiliaries in Azetidin-2-one Synthesis
| Chiral Auxiliary | Target Compound Type | Stereochemical Outcome | Reference |
|---|---|---|---|
| (S)-1-Phenylethylamine | Azetidine-2,4-dicarboxylic acids | Enantiomeric pair synthesized | rsc.org |
| 1-Aminoindane (IND-NH₂) | 3-Benzyl-β-lactams | Complete trans-diastereoselectivity | mdpi.com |
| 1,2,3,4-Tetrahydro-1-naphthylamine (THN-NH₂) | 3-Benzyl-β-lactams | Complete trans-diastereoselectivity | mdpi.com |
This table is based on data from the text and is for illustrative purposes.
Asymmetric catalysis offers a more atom-economical and efficient route to enantiopure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product. In the context of azetidinone synthesis, copper-catalyzed reactions have shown significant promise.
A highly enantioselective difunctionalization of azetines has been developed using a Cu/bisphosphine catalyst. nih.gov This method allows for the installation of two different functional groups (boryl and allyl) onto the azetidine (B1206935) ring while creating two new stereogenic centers with high levels of control. acs.orgnih.gov In many cases, this approach yields single isomers with complete regio-, enantio-, and diastereoselectivity. nih.gov Another strategy involves the copper-catalyzed enantioselective [3+1]-cycloaddition between imido-sulfur ylides and enoldiazoacetates, which can produce 2-azetines with high enantiomeric excess (up to 95% ee). nih.govresearchgate.net These azetines can then be converted to the desired saturated azetidine derivatives. nih.gov
Stereochemical Assignments through Spectroscopic and Computational Methods
Unambiguous determination of the stereochemistry of newly synthesized azetidin-2-one analogues is essential. This is typically achieved through a combination of spectroscopic techniques and computational analysis, often confirmed by X-ray crystallography when suitable crystals can be obtained.
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state. For a series of 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones, crystallographic data revealed precise torsion angles for the chiral centers at the C3 and C4 positions of the β-lactam ring. nih.gov
In the absence of single crystals, computational methods, particularly Density Functional Theory (DFT), have become invaluable tools. mdpi.com These methods can be used to perform conformational analysis and calculate structural parameters and spectroscopic properties such as NMR shielding tensors and spin-spin coupling constants. mdpi.com By comparing the computationally predicted spectra (e.g., ¹H NMR, ¹³C NMR) with the experimental data, the relative and sometimes absolute stereochemistry of the molecule can be assigned. For example, the 2-nitroimidazole moiety has been shown to largely determine the spectroscopic properties of its derivatives, a finding derived from computational data. mdpi.com
Impact of Reaction Conditions on Stereochemistry
The stereochemical outcome of azetidin-2-one synthesis can be highly sensitive to the specific reaction conditions employed. Factors such as temperature, solvent, and the choice of base can significantly influence the diastereomeric ratio (cis/trans) of the product.
In the Staudinger synthesis, the reaction temperature is a critical parameter. For example, in the synthesis of dipeptidic 4-phenyl β-lactams, conducting the reaction at a low temperature gave low yields, while higher temperatures (110 °C in toluene) improved yields and favored the formation of the 3,4-trans diastereomer. mdpi.com Similarly, the synthesis of cis-3-benzyloxy-N-propargyl-2-azetidinone was achieved with high stereoselectivity by carefully controlling the temperature, starting at -78 °C and then allowing the reaction to warm to room temperature. mdpi.com The choice of base, such as triethylamine or 2,6-lutidine, can also affect the stereoselectivity of the cycloaddition. mdpi.comnih.gov The nature of the solvent can also play a role in stereochemical control, as seen in ester-enolate imine condensations. bhu.ac.in
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| 4-Phenyl-3-(propan-2-YL)azetidin-2-one |
| cis-3-Acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-one |
| 4-(1,3-Dioxolan-4-yl)azetidin-2-one |
| (S)-1-Phenylethylamine |
| Azetidine-2,4-dicarboxylic acid |
| 1-Aminoindane |
| 1,2,3,4-Tetrahydro-1-naphthylamine |
| 3-Benzyl-β-lactam |
| Phthalimidoacetyl chloride |
| L-azetidine-2-carboxylic acid |
| cis-3-Benzyloxy-N-propargyl-2-azetidinone |
| 1-(3,4,5-trimethoxyphenyl)azetidin-2-one |
| Triethylamine |
| 2,6-Lutidine |
| Acetoxyketene |
| Camphor sultam |
Reactivity and Derivatization of 4 Phenyl 3 Propan 2 Yl Azetidin 2 One and Azetidinone Derivatives
Ring-Opening Reactions of the Azetidinone Scaffold
The azetidin-2-one (B1220530) ring, also known as the β-lactam ring, is susceptible to nucleophilic attack, leading to ring cleavage. This reactivity is a consequence of the significant ring strain, which is approximately 25.4 kcal/mol. rsc.org The stability of the azetidinone ring is considerably greater than that of aziridines but less than that of the unstrained pyrrolidines, allowing for ring-opening to be triggered under specific conditions. rsc.org
Ring-opening reactions of azetidinones are often facilitated by Lewis acid catalysis or by converting the ring nitrogen into a quaternary ammonium (B1175870) salt, which makes the ring more susceptible to nucleophilic attack. magtech.com.cn The regioselectivity of the ring-opening is heavily influenced by the electronic and steric effects of the substituents on the ring. magtech.com.cn In the case of 4-phenyl-3-(propan-2-yl)azetidin-2-one, the phenyl group at the C-4 position can stabilize a positive charge, influencing the site of nucleophilic attack. Nucleophiles generally attack the arylmethylic carbon (C-4), leading to the cleavage of the C4-N1 bond due to the electronic stabilization provided by the phenyl group. magtech.com.cn However, sterically bulky or highly reactive nucleophiles may preferentially attack the less substituted C-2 carbonyl carbon.
Common nucleophiles that can induce the ring-opening of azetidinones include water, alcohols, amines, and thiols. The reaction typically results in the formation of β-amino acids or their derivatives. For instance, hydrolysis of the azetidinone ring would lead to the corresponding β-amino acid.
Formation of Fused Heterocyclic Systems with Azetidinone
The azetidinone ring can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the intramolecular cyclization of a suitably functionalized azetidinone derivative.
One approach involves the palladium-catalyzed arylation of a C-H bond. For example, a bicyclic azetidine (B1206935) has been synthesized via a stereospecific, directed C(sp³)–H arylation. acs.org In a hypothetical scenario, if the N-1 position of this compound were attached to a suitable directing group with an aryl halide tether, an intramolecular C-H arylation could potentially lead to a fused system.
Another strategy is the intramolecular cyclization of an N-1 substituent with the C-4 position of the azetidinone ring. For instance, acyliminium cations derived from 4-acyloxy-azetidin-2-ones can undergo intramolecular alkylation of a nucleophilic arene tethered to the nitrogen atom, forming benzo-fused cephams. lookchem.com A derivative of this compound with a suitable tether on the nitrogen could potentially undergo a similar intramolecular cyclization to form a fused bicyclic β-lactam. ugent.be
Spectroscopic and Structural Characterization Techniques for 4 Phenyl 3 Propan 2 Yl Azetidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of organic compounds. For 4-Phenyl-3-(propan-2-YL)azetidin-2-one, both ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their respective chemical environments. Key expected signals include those for the phenyl, isopropyl, and azetidinone ring protons. The coupling constants (J-values) between the protons on the azetidinone ring (at C3 and C4) are particularly important for determining the relative stereochemistry. Generally, a smaller coupling constant (J ≈ 0-2 Hz) is indicative of a trans relationship between these protons, while a larger coupling constant (J ≈ 5-6 Hz) suggests a cis relationship.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments in the molecule. A characteristic signal for azetidin-2-ones is the carbonyl carbon (C=O) of the β-lactam ring, which is expected to appear significantly downfield. Other signals would correspond to the carbons of the phenyl ring, the isopropyl group, and the C3 and C4 carbons of the azetidinone ring.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound These are representative values based on similar azetidin-2-one (B1220530) structures.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.20 - 7.50 | Multiplet |
| C4-H (Azetidinone) | ~4.8 - 5.2 | Doublet |
| C3-H (Azetidinone) | ~3.2 - 3.6 | Doublet of doublets |
| CH (Isopropyl) | ~2.0 - 2.5 | Multiplet |
| CH₃ (Isopropyl) | ~0.9 - 1.2 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound These are representative values based on similar azetidin-2-one structures.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Azetidinone) | 165 - 175 |
| Phenyl C (quaternary) | 135 - 145 |
| Phenyl CH | 125 - 130 |
| C4 (Azetidinone) | 55 - 65 |
| C3 (Azetidinone) | 50 - 60 |
| CH (Isopropyl) | 28 - 35 |
Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.
FT-IR Spectroscopy: The most prominent and diagnostic absorption band in the FT-IR spectrum of any β-lactam, including this compound, is the carbonyl (C=O) stretching vibration. Due to the ring strain of the four-membered ring, this peak appears at a characteristically high frequency, typically in the range of 1730-1770 cm⁻¹. Other expected absorptions would include N-H stretching (around 3200-3300 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and C=C stretching vibrations from the phenyl ring (around 1600 cm⁻¹ and 1450-1500 cm⁻¹).
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often produce strong signals in the Raman spectrum, which would be useful for characterizing the phenyl group. The symmetric vibrations of non-polar bonds, which may be weak in the IR spectrum, can be more readily observed.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3200 - 3300 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=O (β-Lactam) | Stretch | 1730 - 1770 |
Mass Spectrometry (MS and LC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Mass Spectrometry (MS): Using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. Common fragmentation patterns for β-lactams involve the cleavage of the four-membered ring.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is invaluable for analyzing reaction mixtures, identifying impurities, and confirming the presence and purity of the target compound.
X-ray Crystallography for Absolute and Relative Stereochemistry
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. mdpi.com If a suitable single crystal of this compound can be grown, this technique can unambiguously establish:
The precise bond lengths and angles.
The conformation of the molecule.
The relative stereochemistry of the substituents on the azetidinone ring (i.e., whether they are cis or trans).
The absolute stereochemistry if a chiral derivative is used or if anomalous dispersion is measured. mdpi.com
Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
The resulting crystal structure data would provide definitive proof of the compound's constitution and stereochemical configuration.
Chromatographic Techniques for Purity and Isomeric Analysis (HPLC, UPLC, SFC)
Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating stereoisomers.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are widely used to determine the purity of chemical compounds. A sample of this compound would be analyzed, and the presence of a single major peak would indicate high purity. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. Chiral HPLC, using a chiral stationary phase, would be the method of choice for separating and quantifying the enantiomers of the compound if it is synthesized as a racemic mixture.
Supercritical Fluid Chromatography (SFC): SFC is another powerful technique, particularly for chiral separations. It often provides faster separations and higher efficiency than HPLC for resolving enantiomers of chiral compounds like substituted azetidinones.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₂H₁₅NO). A close match between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and supports its assigned structure and purity.
Table 4: Theoretical Elemental Composition of this compound (C₁₂H₁₅NO)
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 76.15% |
| Hydrogen | H | 1.008 | 7.99% |
| Nitrogen | N | 14.007 | 7.40% |
Applications in Chemical Research and Drug Discovery Beyond Direct Therapy
Azetidinones as Versatile Synthetic Intermediates and Chiral Synthons
The 2-azetidinone skeleton is a highly prized building block in organic synthesis, primarily due to the high degree of ring strain in the four-membered lactam. This inherent strain facilitates selective bond cleavage, allowing chemists to perform ring-opening reactions under controlled conditions to access a variety of valuable functional groups. Specifically, nucleophilic ring-opening of the azetidinone core can yield β-amino acids and their derivatives, which are crucial components of numerous biologically active molecules. beilstein-journals.orgresearchgate.netillinois.edu
The substituents on the azetidinone ring, such as the phenyl group at C4 and the isopropyl group at C3 in 4-Phenyl-3-(propan-2-YL)azetidin-2-one, play a critical role in directing the stereochemical outcome of synthetic transformations. By controlling the stereochemistry of these substituents during the initial synthesis of the β-lactam ring (often via the Staudinger ketene-imine cycloaddition), the ring itself becomes a chiral synthon. This allows for the transfer of chirality to new, more complex molecules. For instance, enantiomerically pure β-lactams serve as versatile intermediates for the synthesis of not only β-amino acids but also peptides, polyamines, amino sugars, and various other nitrogen-containing compounds. The regioselectivity of ring-opening reactions is often influenced by the electronic effects of the substituents on the azetidine (B1206935) ring. magtech.com.cn
The "β-lactam synthon method" leverages this reactivity, using the azetidinone as a template to construct diverse molecular frameworks that may not even contain the β-lactam ring in their final structure. Research has demonstrated the stereoselective synthesis of C-3-alkyl/aryl azetidin-2-ones from synthons like 1,4-bis-(4-methoxyphenyl)azetidin-2,3-dione, highlighting the modularity of this approach. researchgate.net
Table 1: Azetidinone Ring as a Synthon for Key Molecular Scaffolds
| Azetidinone Precursor | Reaction Type | Resulting Scaffold/Molecule | Primary Utility |
| Chiral 3-Alkyl-4-Aryl-Azetidin-2-one | Nucleophilic Ring Opening | Chiral β-Amino Acids | Building blocks for peptides, natural products |
| 3-Hydroxy-Azetidin-2-one | Multi-step synthesis | (S)-3-(dimethylamino)-3-phenylpropan-1-ol | Intermediate for selective serotonin (B10506) reuptake inhibitors |
| Azetidinols | Photochemically-induced ring opening | Aminodioxolanes | Densely functionalized heterocyclic systems |
| Azetidine-fused 1,4-benzodiazepines | N-alkylation followed by nucleophilic ring opening | Functionalized 1,4-benzodiazepine (B1214927) derivatives | Scaffolds for CNS-active compound libraries |
Use in Peptidomimetic and Non-Natural Amino Acid Synthesis
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced metabolic stability against degradation by proteases. nih.gov The incorporation of non-canonical amino acid structures is a cornerstone of peptidomimetic design. Azetidinone derivatives, including structures analogous to this compound, are excellent precursors for a class of non-natural amino acids known as azetidine-2-carboxylic acids (Aze). acs.org
The constrained four-membered ring of Aze residues, when incorporated into a peptide backbone, induces specific conformational constraints. This can force the peptide into a particular secondary structure, such as a γ-turn, which can be critical for binding to a biological target. acs.org This conformational locking can enhance both the potency and selectivity of the resulting peptidomimetic. mdpi.com
The synthesis of these unique amino acids often begins with a pre-formed azetidine or azetidinone ring. For example, a concise route to 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones has been developed through the intramolecular cyclization of N-chloroacetyl amino acid derivatives. nih.gov Another approach involves an organometallic route to create unsaturated azetinyl-carboxylic acids, which are then reduced to the desired saturated azetidine-based amino acids. acs.org These azetidine-containing amino acids can then be used in standard peptide synthesis protocols to create novel peptidomimetics with tailored properties. acs.orgnih.gov
Scaffold Design for Novel Bioactive Molecules
Beyond its role as a reactive intermediate, the intact azetidinone ring serves as a privileged scaffold in medicinal chemistry. researchgate.net A scaffold is a core molecular structure upon which various functional groups can be appended to create a library of compounds for screening against biological targets. The rigid, three-dimensional structure of the 4-phenylazetidin-2-one (B1582041) core provides a well-defined orientation for substituents, making it an attractive starting point for the rational design of new bioactive molecules. nih.gov
This approach is particularly valuable in the development of enzyme inhibitors for research purposes. For example, the azetidinone framework has been systematically modified to develop potent and selective inhibitors of serine proteases, such as human leukocyte elastase (HLE). researchgate.netnih.gov In these designs, the azetidinone ring acts as an acylating agent that forms a covalent bond with the active site serine residue of the enzyme, leading to its inhibition. The substituents at the N1, C3, and C4 positions are optimized to ensure specific recognition by the target enzyme's binding pocket. Azetidine-2,4-diones, another class of β-lactams, have also been explored as scaffolds for designing elastase inhibitors. researchgate.net
The versatility of the azetidinone scaffold allows for its use in creating diverse chemical libraries aimed at a wide range of biological targets beyond proteases, contributing to the discovery of novel molecular probes and lead compounds for drug development. nih.govglobalresearchonline.netnih.govnih.gov
Table 2: Examples of Azetidinone Scaffolds in Bioactive Molecule Design
| Core Scaffold | Target Class | Mechanism/Application | Reference Example |
| Azetidin-2-one (B1220530) | Serine Proteases (e.g., Human Leukocyte Elastase) | Mechanism-based inhibition via acylation of the active site serine. | N-Aryl-azetidin-2-ones |
| Azetidine-2,4-dione | Serine Proteases (e.g., Porcine Pancreatic Elastase) | Acylation of the active site serine; used for structure-activity relationship studies. | 3,3-diethyl-N-aryl-azetidine-2,4-diones |
| 3-Amino-2-azetidinone | Tubulin | Inhibition of tubulin polymerization for anticancer research. | Combretastatin (B1194345) A-4 analogues |
| 4-Phosphonylated Azetidin-2-one | Viral Proteins | Antiviral activity research against viruses like human coronavirus and influenza A. | N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones |
Development of Chemical Probes for Biological Studies
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a biological system. The azetidinone scaffold has been successfully employed in the creation of sophisticated chemical probes, most notably photoaffinity probes. nih.gov
Photoaffinity labeling is a powerful technique used to identify the specific protein target of a bioactive molecule. A photoaffinity probe is a molecule that contains three key components: a recognition element that binds to the target protein, a photoreactive group (like an aryl azide (B81097) or diazirine) that forms a covalent bond upon exposure to UV light, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and isolation. enamine.netresearchgate.net
Azetidinone-based cholesterol absorption inhibitors have been converted into photoaffinity probes to successfully identify their molecular target. In one prominent example, a biotin-tagged, photoreactive analogue of the drug Ezetimibe was synthesized. nih.gov This probe, featuring the core 2-azetidinone ring for target recognition, was used to label proteins in intestinal brush border membranes. Subsequent isolation using the biotin tag led to the identification of a 145 kDa membrane protein as the molecular target responsible for cholesterol absorption, a discovery crucial for understanding the mechanism of this class of compounds. nih.gov This demonstrates the power of using the azetidinone scaffold not just for its inherent bioactivity, but as a tool to elucidate fundamental biological processes.
Future Research Directions and Unexplored Avenues for 4 Phenyl 3 Propan 2 Yl Azetidin 2 One
Advanced Asymmetric Synthesis Methodologies
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, developing efficient and highly selective asymmetric syntheses for 4-Phenyl-3-(propan-2-YL)azetidin-2-one is a critical research objective. While classical methods like the Staudinger reaction can produce β-lactams, future efforts should focus on modern catalytic asymmetric strategies to control the two stereocenters at the C3 and C4 positions. nih.gov
Key future research avenues include:
Catalytic Asymmetric Cycloadditions: Exploring transition-metal-catalyzed or organocatalytic [2+2] cycloadditions of ketenes with imines derived from benzaldehyde (B42025) and valine precursors could provide a direct and enantioselective route to the desired cis- or trans-isomers.
Chiral Ligand Development: The use of novel chiral ligands, such as phosphoramidites or bisphosphine ligands with copper or rhodium catalysts, could enhance the enantioselectivity and diastereoselectivity of synthetic routes. nih.govmdpi.com
Enzyme-Catalyzed Resolutions: Investigating the use of lipases or other hydrolases for the kinetic resolution of racemic mixtures of this compound or its precursors offers a green and highly selective alternative to traditional chemical methods.
Substrate-Controlled Synthesis: An approach based on a zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime has been used to prepare enantiopure L-azetidine-2-carboxylic acid and its (3S)-isopropyl analog, which could be adapted for this specific azetidinone. nih.gov
Comprehensive Mechanistic Understanding of Biological Activities
Azetidin-2-one (B1220530) derivatives are known to exhibit a wide range of biological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. nih.govmedwinpublishers.com A crucial future direction is to elucidate the specific molecular mechanisms through which this compound exerts its potential therapeutic effects.
Unexplored areas for investigation include:
Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of the compound. Early work on penicillins showed that their mechanism involves the formation of a covalent intermediate with the enzymes they inhibit. researchgate.net
Enzyme Inhibition Kinetics: If the compound targets enzymes (e.g., bacterial transpeptidases, tubulin, or PLA2 enzymes), detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants. medwinpublishers.com
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to solve the structure of the compound bound to its biological target. This would provide atomic-level insights into the binding interactions and guide the design of more potent analogs.
Cellular Pathway Analysis: Investigating the downstream effects of target engagement on cellular signaling pathways. For instance, some novel azetidinone analogues of combretastatin (B1194345) A-4 have been shown to act as tubulin-destabilizing agents, affecting the cell cycle. nih.gov
Development of Novel Functionalizations and Derivatizations
Systematic modification of the core this compound structure is essential for developing structure-activity relationships (SAR) and optimizing its pharmacological properties. Future research should focus on creating libraries of novel derivatives by modifying the phenyl and isopropyl substituents, as well as the nitrogen atom of the lactam ring.
Potential derivatization strategies include:
N-1 Position Functionalization: Introducing a variety of substituents at the nitrogen atom, which is known to significantly modulate biological activity. This can be achieved through N-alkylation or N-arylation reactions.
Phenyl Ring Substitution: Synthesizing analogs with different substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) on the C4-phenyl ring to explore electronic and steric effects on target binding. SAR studies on other azetidinones have shown that para-substituted halogen and nitro derivatives can have remarkable potential against cancer cell lines and microbial strains. nih.gov
Isopropyl Group Modification: Replacing the isopropyl group at the C3 position with other alkyl or functionalized groups to probe the importance of this substituent for biological activity.
Ring Modifications: Exploring the synthesis of fused, bridged, and spirocyclic ring systems originating from the azetidinone core to access novel chemical space and potentially improve pharmacokinetic properties. nih.gov
Integration of Artificial Intelligence and Machine Learning in Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-test-learn cycle. mdpi.com Applying these computational tools to this compound can significantly de-risk and expedite its development.
Future applications of AI and ML in this context are:
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel derivatives before their synthesis. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.
De Novo Drug Design: Using generative AI models, such as Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs), to design novel azetidinone derivatives with desired properties. crimsonpublishers.com These models can explore a vast chemical space to propose innovative structures that human chemists might not conceive.
ADMET Prediction: Employing ML algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives. nih.gov Early identification of potential liabilities can guide chemical modifications to improve the drug-like properties of the molecule.
Target Prediction and Polypharmacology: Using AI platforms to predict potential biological targets and off-targets, which can help elucidate the mechanism of action and anticipate potential side effects. nih.gov
Exploration of New Application Areas in Materials Science or Catalysis
While azetidinones are primarily explored for their biological activity, their unique structural and chemical properties may lend them to applications in other fields, such as materials science and catalysis.
Promising, yet unexplored, avenues include:
Asymmetric Catalysis: Chiral azetidines have been identified as potentially useful chiral ligands in asymmetric synthesis. nih.gov Future work could explore the use of enantiopure this compound or its derivatives as ligands for transition metals in catalytic reactions, leveraging the fixed stereochemistry of the ring to induce chirality in reaction products.
Polymer Chemistry: The strained four-membered ring of the β-lactam is susceptible to ring-opening polymerization. Investigating the polymerization of this compound could lead to the synthesis of novel polyamides (nylons) with unique stereochemical and physical properties derived from the specific substituents on the polymer backbone.
Self-Assembling Materials: Designing derivatives capable of forming ordered supramolecular structures through non-covalent interactions like hydrogen bonding or π-π stacking. Such materials could have applications in hydrogel formation, molecular electronics, or as novel biomaterials.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Phenyl-3-(propan-2-yl)azetidin-2-one, and how can reaction conditions be systematically varied to improve yield?
- Methodological Answer : The synthesis of β-lactam derivatives like this compound often involves [2+2] cycloaddition between imines and ketenes or Staudinger-type reactions. Key parameters include temperature control (e.g., -78°C for ketene stability), solvent polarity (e.g., THF or dichloromethane), and catalysts like triethylamine. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Reaction optimization may involve Design of Experiments (DoE) to assess variables like stoichiometry, reaction time, and catalyst loading. Characterization via H/C NMR and IR confirms the β-lactam ring formation (C=O stretch ~1750 cm) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H NMR identifies substituents (e.g., phenyl protons at δ 7.2–7.5 ppm, isopropyl methine at δ 2.5–3.0 ppm). C NMR confirms the β-lactam carbonyl (~165–170 ppm).
- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H] at m/z 230.1).
- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves stereochemistry and ring puckering .
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?
- Methodological Answer : Grow single crystals via slow evaporation (e.g., in ethanol/water). Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXL-2019. Key metrics: R-factor < 5%, bond length/angle deviations < 0.02 Å and 2°, respectively. The Cremer-Pople puckering parameters quantify ring non-planarity (e.g., θ > 10° indicates significant puckering) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Refer to SDS for toxicity data (e.g., LD50, mutagenicity). Store at 2–8°C under inert atmosphere (N or Ar). Spill management: absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational tools like Multiwfn and Gaussian be applied to analyze the electronic properties of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to generate wavefunctions. Use Multiwfn to map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic sites (e.g., β-lactam carbonyl as electrophilic). Electron Localization Function (ELF) analysis reveals charge transfer trends. Compare HOMO-LUMO gaps with experimental UV-Vis data .
Q. What conformational dynamics govern the β-lactam ring, and how do substituents influence puckering?
- Methodological Answer : Analyze puckering via Cremer-Pople coordinates (θ, φ) from crystallographic data. Substituents like the isopropyl group introduce steric strain, favoring envelope or twist conformations. Molecular dynamics (MD) simulations (AMBER force field) at 298 K quantify ring flexibility and torsional barriers .
Q. How can researchers investigate the biological activity of this compound against antimicrobial targets?
- Methodological Answer : Conduct MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). For mechanistic studies, perform molecular docking (AutoDock Vina) against penicillin-binding proteins (PBPs). Validate binding via SPR or ITC. Synergy studies (checkerboard assay) assess combinatorial effects with β-lactamase inhibitors .
Q. How should contradictory data in synthesis yields or bioactivity be resolved methodologically?
- Methodological Answer : Use triangulation: repeat experiments with stricter controls (e.g., anhydrous conditions, inert atmosphere). Compare characterization data across labs (NMR, HRMS). For bioactivity discrepancies, validate via orthogonal assays (e.g., disk diffusion vs. broth microdilution). Statistical tools like Grubbs’ test identify outliers. Cross-reference PubChem or crystallographic databases (CCDC) for consensus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
